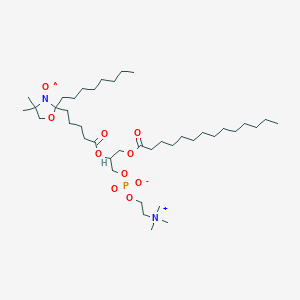
Allyl methyl sulfoxide
Übersicht
Beschreibung
Allyl methyl sulfoxide is a chemical compound that is widely used in scientific research. It is a sulfoxide derivative that has been shown to have various biochemical and physiological effects. The compound is synthesized using a specific method, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Asymmetric Allylation of Aldehydes
Allyl methyl sulfoxide has been utilized in the asymmetric allylation of aldehydes. This process involves the use of chiral sulfoxides, like (R)-methyl-p-tolylsulfoxide, for promoting the formation of homoallylic alcohols. Such reactions can yield good yields and moderate enantiomeric excesses, indicating its potential in stereochemical control in organic synthesis (Massa et al., 2003).
Chiral Sulfoxides in Organocatalysis
In the field of organocatalysis, chiral sulfoxides have been used effectively in the allylation of N-acylhydrazones with allyltrichlorosilanes. This methodology showcases the high diastereo- and enantioselectivity achievable when optically active chiral sulfoxides are employed (Kobayashi et al., 2003).
Metal-Free Regio- and Stereoselective Reactions
Allyl methyl sulfoxide is also pertinent in metal-free, regio- and stereoselective S-methylation/phenylation of allyl halides. Sulfoxides like dimethyl sulfoxide (DMSO) and diphenyl sulfoxide (DPSO) act as sulfenylating agents, leading to the formation of thioethers in good to excellent yields (Choudhary et al., 2017).
Oxidation of Thioethers and Sulfoxides
The oxidation of thioethers with hydrogen peroxide, using Ti-containing zeolites as catalysts, explores allyl methyl sulfoxide's relevance in selective oxidation reactions. These studies demonstrate how such oxidations can be regioselective and shape-selective, yielding sulfoxides and sulfones (Robinson et al., 2000).
Direct Cross-Coupling Reactions
Allyl methyl sulfoxide is used in direct cross-coupling reactions. One such reaction is the acid-promoted direct cross-coupling of methyl ketones with DMSO, leading to the formation of ketoallylic methylsulfides and -sulfones. These reactions showcase the molecule's utility in synthesizing complex organic structures (Wen et al., 2017).
Stereoselective Synthesis of C-Allyl Glycosides
Sulfoxide donors, including allyl methyl sulfoxide, are being explored for stereoselective synthesis of C-allyl glycosides, demonstrating its application in the field of carbohydrate chemistry (Mcgarvey et al., 2008).
Sulfoxides in Enantioselective Allylation
The use of chiral sulfoxides in enantioselective allylation of aldehydes is another significant application. This process involves forming octahedral cationic complexes with sulfoxides, crucial for understanding reaction mechanisms in asymmetric synthesis (Monaco et al., 2012).
Eigenschaften
IUPAC Name |
3-methylsulfinylprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-4-6(2)5/h3H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWFEYMQBBFIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314249 | |
| Record name | Allyl methyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl methyl sulfoxide | |
CAS RN |
21892-75-1 | |
| Record name | Allyl methyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21892-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl methyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl methyl sulfoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112254 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)




